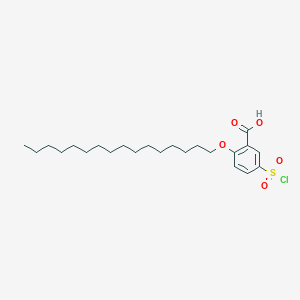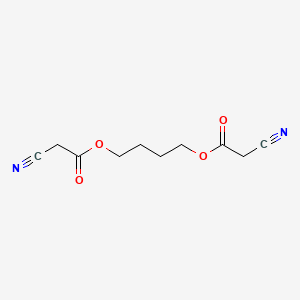
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- is a chemical compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with a 2-(2-chloro-1,1,2-trifluoroethoxy) group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . Industrial production methods may vary, but they typically involve similar reaction steps with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzoic acid, 2-(2-chloro-1,1,2-trifluoroethoxy)- can be compared with other similar compounds, such as:
- 2-(2-chloro-1,1,2-trifluoroethylthio)-benzoic acid
- 4-(2-chloro-1,1,2-trifluoroethoxy)-benzoic acid
- Methyl 2-(2-chloro-1,1,2-trifluoroethoxy)benzoate
- Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
395-85-7 |
|---|---|
Molecular Formula |
C9H6ClF3O3 |
Molecular Weight |
254.59 g/mol |
IUPAC Name |
2-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H6ClF3O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15) |
InChI Key |
OLWDZRPAHRSXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)





![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)


